molecular formula C9H6FN B108479 6-Fluoroquinoline CAS No. 396-30-5

6-Fluoroquinoline

Cat. No.: B108479
CAS No.: 396-30-5
M. Wt: 147.15 g/mol
InChI Key: RMDCSDVIVXJELQ-UHFFFAOYSA-N
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Description

6-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the sixth position of the quinoline ring enhances its biological activity and provides unique chemical properties

Mechanism of Action

Target of Action

The primary targets of 6-Fluoroquinoline are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the process of DNA replication . This leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA replication. This leads to the inhibition of bacterial growth and eventually bacterial death . Furthermore, this compound exhibits a high activity against resistant bacteria, in particular, methicillin- and quinolone-resistant Staphylococcus, Streptococcus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. This allows them to maintain their antibacterial activity in various environments within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. Another approach involves the cyclization of fluorinated precursors. For example, the reaction of 2-aminobenzotrifluoride with acetaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and controlled reaction conditions. The choice of solvent, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

6-Fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and biological probes.

    Medicine: this compound derivatives are explored for their antibacterial, antiviral, and anticancer activities. They are particularly effective against resistant bacterial strains.

    Industry: It is used in the development of materials with unique electronic and optical properties, such as liquid crystals and dyes.

Comparison with Similar Compounds

  • 6,7-Difluoroquinoline
  • 6,8-Difluoroquinoline
  • 7-Fluoroquinoline
  • 8-Fluoroquinoline

Comparison: 6-Fluoroquinoline is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, this compound often exhibits higher antibacterial activity and better pharmacokinetic properties. The presence of a single fluorine atom at the sixth position allows for targeted modifications and the development of derivatives with enhanced therapeutic potential.

Properties

IUPAC Name

6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDCSDVIVXJELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192710
Record name Quinoline, 6-fluoro-
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-30-5
Record name 6-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-fluoro-
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Record name Quinoline, 6-fluoro-
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Record name 6-Fluoroquinoline
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Synthesis routes and methods I

Procedure details

4-Fluoroaniline (ex Aldrich) and anhydrous glycerol (ex Fluka) were reacted together in a Skraup reaction according to Sveinbjornsson et al, J. Org. Chem., 16, 1450 (1951) to give 6-fluoroquinoline. The latter (3.82 g) in glacial acetic acid (22 ml) was treated with 30% hydrogen peroxide (7 ml) for 4 hours at 70°-80° C. Additional 30% hydrogen peroxide (7 ml) was added and the mixture kept for 16 hours at 70°-80° C. The solvents were removed at reduced pressure and the residue neutralized with solid sodium carbonate and extracted with chloroform. The organic phase was washed with hexane and dried to give 6-fluoroquinoline-N-oxide (3.13 g). The latter (1 g) was heated under reflux with acetic anhydride (6 ml) in the absence of moisture for 1 hour, the hot mixture treated with water (6 ml), boiled for 1 hour and poured onto fresh ice. After neutralisation with aqueous sodium carbonate the solid product, 2-hydroxy-6-fluoroquinoline, was collected by filtration and dried (0.39 g). 2-chloro-6-fluoroquinoline was obtained by analogy with Example IV and used in Stage a.
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Synthesis routes and methods II

Procedure details

To a solution of 6-aminoquinoline (1.0 g) in 42% tetrafluoroboric acid (5 ml), sodium nitrite (527 mg) was added under ice cooling and stirred at the same temperature for 1 hour. After addition of diethyl ether:ethyl acetate=1:1 (10 ml), the reaction mixture was decanted and the precipitate was dried. To the dried product, toluene (20 ml) was added and heated under reflux for 2 hours. The reaction mixture was decanted, and the resulting residue was dissolved in 1M aqueous hydrochloric acid and alkalized with saturated aqueous sodium carbonate. Insoluble materials were filtered off and the filtrate was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:diethyl ether=4:1 to 1:1) to give 6-fluoroquinoline (273 mg) as an orange-colored oil. To a solution of 6-fluoroquinoline thus obtained (273 mg) in methanol (50 ml), 10% palladium on activated carbon (50 mg) was added and stirred overnight under a hydrogen atmosphere (60 psi) at room temperature. After the reaction mixture was filtered, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=10:1 to 4:1) to give the titled compound, i.e., 6-fluoro-1,2,3,4-tetrahydroquinoline (172 mg) as a light-brown oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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